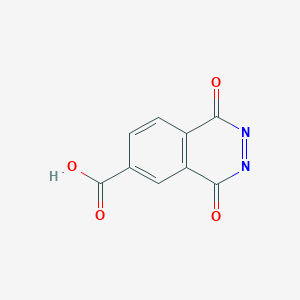
1,4-Dioxophthalazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system with two keto groups and a carboxylic acid functional group. It is also referred to by its IUPAC name, 1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxylic acid .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine derivatives. The reaction typically occurs under acidic conditions, often using p-toluenesulfonic acid (PTSA) as a catalyst . Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate compounds, which are then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring system .
科学的研究の応用
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid include:
Phthalhydrazide: A related compound with a similar phthalazine ring system but without the carboxylic acid group.
1,4-Phthalazinedione: Another similar compound with two keto groups but lacking the carboxylic acid functionality.
Uniqueness
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C9H4N2O4 |
|---|---|
分子量 |
204.14 g/mol |
IUPAC名 |
1,4-dioxophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,14,15) |
InChIキー |
KRRMHMIHCRODPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
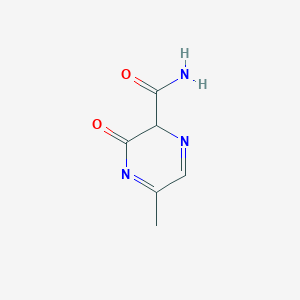
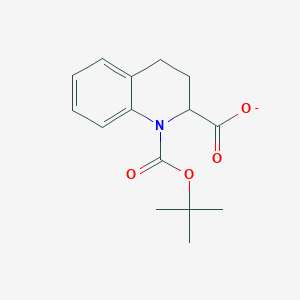

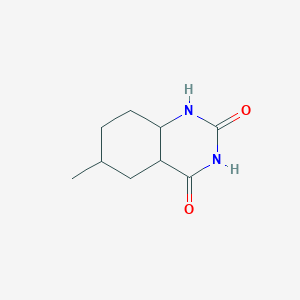


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)
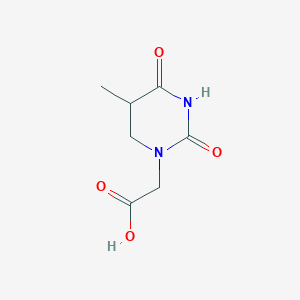
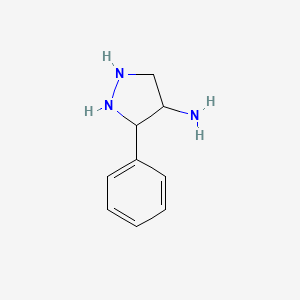
![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
